molecular formula C10H12N2O3 B8379038 4-Acetoxymethyl-2-acetylaminopyridine

4-Acetoxymethyl-2-acetylaminopyridine

Cat. No.: B8379038
M. Wt: 208.21 g/mol
InChI Key: OKFYCHYPXPMKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxymethyl-2-acetylaminopyridine is a pyridine derivative featuring an acetoxymethyl group at the 4-position and an acetylated amine at the 2-position. The acetyl groups enhance stability by reducing metabolic degradation, while the ester (acetoxymethyl) group may act as a prodrug moiety, facilitating targeted release of the active metabolite. This compound is hypothesized to serve as a pharmaceutical intermediate or prodrug candidate due to its structural design, though specific applications require further validation .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2-acetamidopyridin-4-yl)methyl acetate

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-10-5-9(3-4-11-10)6-15-8(2)14/h3-5H,6H2,1-2H3,(H,11,12,13)

InChI Key

OKFYCHYPXPMKSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)COC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s pyridine core distinguishes it from saturated heterocycles like piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate from ). Pyridine’s aromaticity confers rigidity and distinct electronic properties compared to the flexible, saturated piperidine ring, influencing reactivity and binding interactions .

Functional Group Variations

  • 4-Acetoxymethyl-2-acetylaminopyridine: Combines an acetoxymethyl ester (hydrolyzable) and a stable acetylamino group.
  • 2,2,6,6-Tetramethylpiperidin-4-yl acetate : Contains a simple acetate ester on a piperidine core. Longer alkyl esters (e.g., propionate, butyrate) in this class increase lipophilicity, impacting membrane permeability .
  • 4-(2-Aminoethyl)pyridine: Features a free amine group, enhancing polarity and reactivity as a chelating agent or ligand in coordination chemistry .

Solubility and Bioavailability

  • The acetoxymethyl group in the target compound likely improves solubility in lipid-rich environments compared to polar analogs like 4-(2-aminoethyl)pyridine.
  • Piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl nonanoate) exhibit high lipophilicity, favoring applications in non-polar matrices (e.g., polymer stabilizers) .

Metabolic and Chemical Stability

  • Acetylation of the amine in this compound protects against oxidative deamination, extending half-life compared to 4-(2-aminoethyl)pyridine .
  • Piperidine esters are hydrolytically stable under neutral conditions but may degrade in acidic/basic environments, similar to the acetoxymethyl group in the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Functional Groups Solubility Profile Key Applications References
This compound Pyridine Acetoxymethyl, Acetylamino Moderate lipophilicity Prodrug candidate, Intermediate
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine Acetate ester High lipophilicity Polymer stabilizers, Catalysts
4-(2-Aminoethyl)pyridine Pyridine Aminoethyl High polarity Chelating agents, Ligand synthesis

Research Findings and Inferences

  • Prodrug Potential: The acetoxymethyl group in the target compound may enable controlled release of 4-hydroxymethyl-2-aminopyridine (active form) via esterase-mediated hydrolysis, a strategy observed in piperidine ester derivatives .
  • Synthetic Utility: Unlike 4-(2-aminoethyl)pyridine, which is used for metal coordination, the acetylated amine in the target compound reduces unwanted side reactions in synthetic pathways .
  • Stability Trade-offs : While acetylation enhances metabolic stability, it may reduce binding affinity in biological targets compared to free-amine analogs .

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